molecular formula C12H14N2O3 B037330 ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate CAS No. 1217644-25-1

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B037330
CAS No.: 1217644-25-1
M. Wt: 234.25 g/mol
InChI Key: DEKRXQYFEJCJEZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can be synthesized through a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups enhance its reactivity and potential for diverse applications in scientific research.

Biological Activity

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This compound interacts with various biochemical pathways and exhibits potential therapeutic effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Target of Action

This compound primarily targets enzymes and proteins involved in multiple biological processes. Its structure allows it to interact with various receptors and enzymes, influencing their activity and function.

Mode of Action

The compound's mode of action includes:

  • Inhibition of Enzymes : It has been shown to inhibit lipoxygenases and cyclooxygenases, which are crucial in inflammatory pathways.
  • Modulation of Cell Signaling : It can influence cell signaling pathways, affecting gene expression and cellular metabolism .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. For instance, studies have reported its effectiveness against various cancer cell lines, showcasing a preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells .

Cell Line IC50 (µM) Effect
A5490.98Antiproliferative
MCF71.20Antiproliferative

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against several pathogens. It has been tested against strains such as Staphylococcus aureus (MRSA) and Candida albicans, showing low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.98Effective against MRSA
Candida albicans7.80Moderate activity

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed that modifications to the indole ring can significantly impact the biological activity of this compound. For example:

  • Substituents at the C3 position enhance anticancer activity.
  • The presence of halogens at specific positions on the indole ring can modulate enzyme inhibition potency .

Case Studies

  • Anticancer Efficacy in A549 Cells : A study demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than many conventional chemotherapeutics .
  • Antimicrobial Testing Against MRSA : In vitro tests showed that this compound had an MIC of 0.98 µg/mL against MRSA, making it a promising candidate for further development as an antimicrobial agent .

Properties

IUPAC Name

ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKRXQYFEJCJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355671
Record name ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89607-80-7
Record name ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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